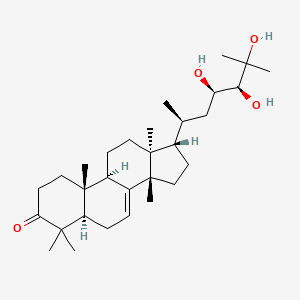
TIPOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TIPOL, also known as paracetamol or Tylenol, is a commonly used analgesic (pain reliever) and antipyretic (fever reducer) worldwide . It is recommended as first-line therapy in pain conditions by the World Health Organization (WHO) . TIPOL is used in infants with a body weight of 3 kg or more to treat mild to moderate pain and fever .
Mechanism of Action
TIPOL (paracetamol) has both antipyretic and analgesic effects . It lacks anti-inflammatory effects and does not disrupt tubular secretion of uric acid or affect acid-base balance if taken at the recommended doses . TIPOL does not disrupt hemostasis and does not have inhibitory activities against platelet aggregation .
Safety and Hazards
TIPOL should be used carefully as directed by a doctor to get the best results . It should not be used in combination with any other paracetamol-containing products . Overdosage can lead to irreversible liver damage, and immediate medical advice should be sought in such cases . Regular long-term use of TIPOL, especially in combination with other pain medications, may cause substantial kidney damage leading to the risk of kidney failure .
properties
CAS RN |
11043-90-6 |
|---|---|
Product Name |
TIPOL |
Molecular Formula |
C12H11NO2 |
Molecular Weight |
0 |
synonyms |
TIPOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1180403.png)
